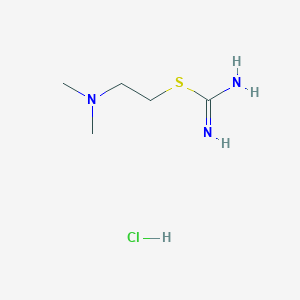

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride is a chemical compound with the molecular formula C5H15Cl2N3S and a molecular weight of 220.16 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with carbon disulfide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or distillation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it into different thiourea derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiourea derivatives, depending on the specific reaction pathway and conditions used .

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds efficiently.

- Analytical Chemistry : It is utilized in analytical methods for detecting and quantifying other substances due to its reactive nature.

Biology

- Enzymatic Studies : The compound interacts with biological molecules, making it useful in studying enzyme mechanisms and protein interactions. Its thiourea functional group can form covalent bonds with specific amino acid residues in proteins, altering their activity.

- Biochemical Assays : It is employed in assays that require the modification of biomolecules or the investigation of enzyme kinetics.

Medicine

- Therapeutic Potential : Research is ongoing into its potential therapeutic properties, particularly as a precursor for drug development. Its structure suggests possible applications in designing inhibitors for various biological targets.

- Toxicological Studies : The compound's toxicity profile is also under investigation, which is crucial for assessing safety in potential pharmaceutical applications .

Industrial Applications

- Polymer Production : In industrial chemistry, it is used as an intermediate in the production of polymers and other chemicals. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties.

- Chemical Manufacturing : The compound plays a role in synthesizing other industrial chemicals due to its versatile chemical behavior.

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The findings indicated that the compound effectively altered enzyme kinetics, suggesting potential therapeutic applications.

Case Study 2: Polymer Synthesis

In another research project, this compound was utilized as a monomer in synthesizing novel polymers with enhanced mechanical properties. The results demonstrated improved performance characteristics compared to traditional polymer formulations.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.

2-(Dimethylamino)ethyl isothiourea: Another related compound with similar reactivity but different uses in research and industry.

Uniqueness

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .

Activité Biologique

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride, a compound with the molecular formula C5H15Cl2N3S and a molecular weight of 220.16 g/mol, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity or function. Notably, it has been shown to inhibit certain enzymatic activities, which may contribute to its therapeutic effects.

Enzymatic Studies

The compound is employed in enzymatic studies due to its ability to interact with biological molecules. It has been noted for its role as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition can lead to reduced postprandial hyperglycemia, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM) .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells while having a lesser effect on non-cancerous cells, suggesting a potential therapeutic window for selective cytotoxicity .

In Vivo Studies

A subacute toxicity study conducted on Kunming mice revealed that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This finding is crucial for assessing the safety profile of the compound in potential therapeutic applications .

Pharmacokinetic Profile

Pharmacokinetic studies have indicated that this compound has a favorable clearance rate and bioavailability when administered orally. For example, one study reported an oral bioavailability of 31.8% following administration at a dose of 10 mg/kg .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Molecular Weight | Key Activity |

|---|---|---|---|

| This compound | C5H15Cl2N3S | 220.16 g/mol | Enzyme inhibition (α-glucosidase), anticancer |

| 2-(Dimethylamino)ethyl methacrylate | C6H11N | 113.16 g/mol | Polymerization reagent |

| 2-(Dimethylamino)ethyl isothiourea | C5H12N2S | 132.23 g/mol | Antimicrobial properties |

Propriétés

Numéro CAS |

16111-27-6 |

|---|---|

Formule moléculaire |

C5H14ClN3S |

Poids moléculaire |

183.70 g/mol |

Nom IUPAC |

2-(dimethylamino)ethyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C5H13N3S.ClH/c1-8(2)3-4-9-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |

Clé InChI |

STBUINXBXSDDSV-UHFFFAOYSA-N |

SMILES |

CN(C)CCSC(=N)N.Cl |

SMILES canonique |

CN(C)CCSC(=N)N.Cl |

Key on ui other cas no. |

16111-27-6 |

Description physique |

Liquid |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Numéros CAS associés |

17124-82-2 (Parent) |

Synonymes |

2-(S-dimethylaminoethyl)isothiourea nordimaprit nordimaprit dihydrochloride persulfate bleach accelerator S-(2-(diethylamino)-ethyl)-isothiouronium HCl SK and F 91487 SK and F-91487 SKF-91487 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.